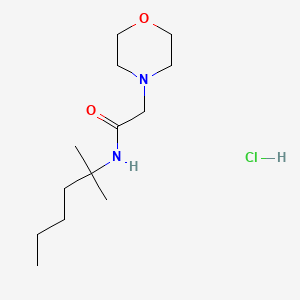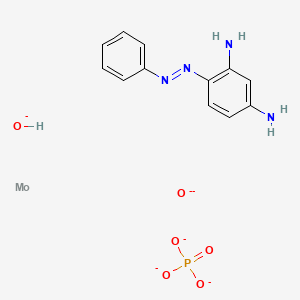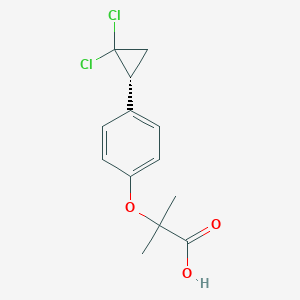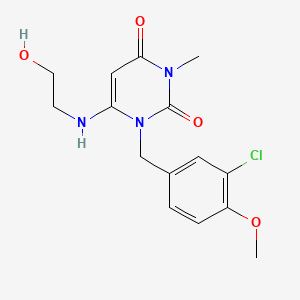
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt is a chemical compound that belongs to the family of succinic acid esters Succinic acid itself is a dicarboxylic acid with the chemical formula (CH₂)₂(CO₂H)₂ The esterification of succinic acid with 1-ethyl-2-propynyl alcohol and subsequent neutralization with sodium hydroxide yields the sodium salt of the ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, 1-ethyl-2-propynyl ester, sodium salt typically involves the esterification of succinic acid with 1-ethyl-2-propynyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. Once the ester is formed, it is neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods
In an industrial setting, the production of succinic acid esters often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration. The resulting ester is then purified and neutralized to obtain the sodium salt.
化学反应分析
Types of Reactions
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics, solvents, and other industrial chemicals.
作用机制
The mechanism of action of succinic acid, 1-ethyl-2-propynyl ester, sodium salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a metabolic intermediate, participating in the tricarboxylic acid (TCA) cycle. The ester can be hydrolyzed to release succinic acid, which then enters the TCA cycle and contributes to energy production. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical processes.
相似化合物的比较
Similar Compounds
- Succinic acid, ethyl 2-propylpentyl ester
- Succinic acid, 2-ethylhexyl 1-phenylpropyl ester
- Succinic acid, ethyl 2-hexyl ester
Uniqueness
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt is unique due to its specific ester group and sodium salt form. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other succinic acid esters may not fulfill. Its sodium salt form enhances its solubility in water, which can be advantageous in certain industrial and biological applications.
属性
CAS 编号 |
102367-22-6 |
|---|---|
分子式 |
C9H11NaO4 |
分子量 |
206.17 g/mol |
IUPAC 名称 |
sodium;4-oxo-4-pent-1-yn-3-yloxybutanoate |
InChI |
InChI=1S/C9H12O4.Na/c1-3-7(4-2)13-9(12)6-5-8(10)11;/h1,7H,4-6H2,2H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
UCQAADSDBZFCFA-UHFFFAOYSA-M |
规范 SMILES |
CCC(C#C)OC(=O)CCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


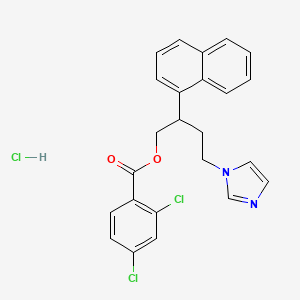
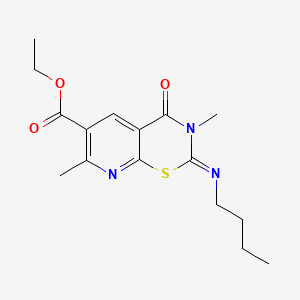
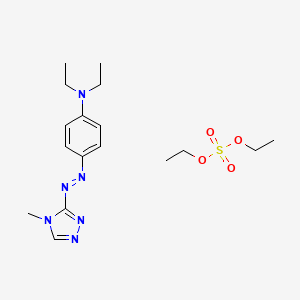



![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
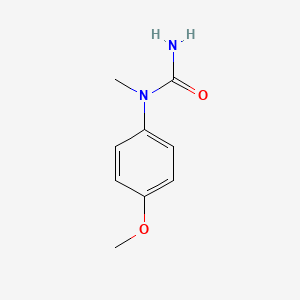

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
